REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[C:6]([CH3:8])[N:5]2[N:9]=[C:10]([S:12][CH3:13])[N:11]=[C:4]2[N:3]=1.OO.S([O-])([O-])=[O:17].[Na+].[Na+].[OH2:22]>O.O.[O-][W]([O-])(=O)=O.[Na+].[Na+].C(O)(=O)C>[CH3:13][S:12]([C:10]1[N:11]=[C:4]2[N:3]=[C:2]([CH3:1])[CH:7]=[C:6]([CH3:8])[N:5]2[N:9]=1)(=[O:17])=[O:22] |f:2.3.4,6.7.8.9.10|
|
Name
|
|
Quantity
|
9.9 g
|
Type
|
reactant
|
Smiles
|
CC1=NC=2N(C(=C1)C)N=C(N2)SC
|
Name
|
|
Quantity
|
505 mg
|
Type
|
catalyst
|
Smiles
|
O.O.[O-][W](=O)(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
95 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
13.1 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
peroxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added to a 200 mL RBF with a magnetic stirring bar
|
Type
|
WAIT
|
Details
|
at 60° C. for 60 minutes
|
Duration
|
60 min
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled to room temperature
|
Type
|
STIRRING
|
Details
|
to stir 30 minutes at room temperature
|
Duration
|
30 min
|
Type
|
CONCENTRATION
|
Details
|
The reaction was concentrated to ˜20 mL and water
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
to precipitate product
|
Type
|
FILTRATION
|
Details
|
The solid was collected by filtration
|
Type
|
WASH
|
Details
|
rinsed with cold water (=30 mL)
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)C1=NN2C(N=C(C=C2C)C)=N1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.78 g | |
YIELD: PERCENTYIELD | 67% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |